8-((benzyl(methyl)amino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one
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Overview
Description
8-((benzyl(methyl)amino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one is a compound that belongs to the family of flavonoids. Flavonoids are a class of compounds that are widely distributed in the plant kingdom and have been found to possess various biological activities. This compound has been the focus of scientific research due to its potential applications in the field of medicine.
Mechanism of Action
Target of Action
The compound, also known as PRL-8-53 , is a nootropic substituted phenethylamine . It has been suggested that it may interact with cholinergic and dopaminergic systems .
Mode of Action
The exact mechanism of action of PRL-8-53 remains unknown . It is suggested to display possible cholinergic properties, potentiate dopamine, and partially inhibit serotonin .
Biochemical Pathways
Its potential interaction with cholinergic and dopaminergic systems suggests it may influence pathways related to memory and cognition .
Pharmacokinetics
It is known to be administered orally . The compound is relatively non-toxic, with an oral LD50 in mice of 860 mg/kg, indicating a high therapeutic index . High doses depress motor activity in the rat and mouse .
Result of Action
PRL-8-53 has been shown to act as a hypermnesic (memory-enhancing) drug in humans . In a single double-blind trial involving 47 healthy volunteers, oral administration of 5 mg of the drug 2–2.5 hours before study tasks resulted in significant improvements in recollection .
Advantages and Limitations for Lab Experiments
The compound 8-((benzyl(methyl)amino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. The compound has been found to be stable under various conditions and can be easily stored. However, the compound has some limitations for lab experiments. It is poorly soluble in water, which can make it difficult to use in aqueous solutions. The compound also has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of 8-((benzyl(methyl)amino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one. One direction is to study the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study the compound's potential use in the treatment of diabetes and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential use in the treatment of cancer.
Synthesis Methods
The synthesis of 8-((benzyl(methyl)amino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one involves the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of an acid catalyst to form 2-hydroxychalcone. The 2-hydroxychalcone is then reacted with methylamine in the presence of a reducing agent to form 8-((benzyl(methyl)amino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one.
Scientific Research Applications
The compound 8-((benzyl(methyl)amino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one has been found to possess various biological activities. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties. The compound has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative diseases.
properties
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-7-hydroxy-2-methyl-3-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3/c1-17-23(19-11-7-4-8-12-19)24(28)20-13-14-22(27)21(25(20)29-17)16-26(2)15-18-9-5-3-6-10-18/h3-14,27H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSJWXYRGLRHMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)CC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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